REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[C:6]([CH:10]=1)=[N:7][S:8][N:9]=2.[C:11]([Cu])#[N:12]>CN(C=O)C.Cl.O>[C:11]([C:2]1[CH:3]=[CH:4][C:5]2=[N:9][S:8][N:7]=[C:6]2[CH:10]=1)#[N:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2C(=NSN2)C1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuCN
|
Quantity
|
7.27 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
EXTRACTION
|
Details
|
After extraction with DCM (200 ml×2)
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases were extracted with HCl (6M, 100 mL×3), water (100 mL), and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
gave a brown solid which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography with DCM as the eluent
|
Type
|
CUSTOM
|
Details
|
Finally, a white solid was obtained (2.95 g, 65% yield for two steps)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=2C(=NSN2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |